molecular formula C11H11FO2 B3275708 5-Fluoro-indan-2-carboxylic acid methyl ester CAS No. 628732-04-7

5-Fluoro-indan-2-carboxylic acid methyl ester

Cat. No. B3275708
CAS RN: 628732-04-7
M. Wt: 194.20 g/mol
InChI Key: MIZJGPQVOBOFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-indan-2-carboxylic acid methyl ester is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a fluorinated derivative of indan-2-carboxylic acid and has shown promising results in various scientific studies. The compound is known for its potential application in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 5-Fluoro-indan-2-carboxylic acid methyl ester is complex and not yet fully understood. However, it is believed that the compound works by inhibiting specific enzymes and receptors in the body. This inhibition leads to a change in the biochemical and physiological processes, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
5-Fluoro-indan-2-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects in scientific studies. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-indan-2-carboxylic acid methyl ester in lab experiments include its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are many future directions for the research and development of 5-Fluoro-indan-2-carboxylic acid methyl ester. Some of these directions include further studies on the compound's mechanism of action, its potential use in the treatment of various diseases, and the development of new derivatives with improved properties. The compound's potential application in the field of neuroscience also warrants further research, particularly in the area of cognitive function and memory. Overall, 5-Fluoro-indan-2-carboxylic acid methyl ester has shown great promise in the field of pharmaceutical research, and its potential for the development of new drugs and therapies is an exciting area of study.

Scientific Research Applications

The scientific research application of 5-Fluoro-indan-2-carboxylic acid methyl ester is vast and diverse. The compound has been studied for its potential use in the development of new drugs and therapies. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use in the field of neuroscience, where it has shown to have a positive effect on cognitive function.

properties

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZJGPQVOBOFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225028
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-indan-2-carboxylic acid methyl ester

CAS RN

628732-04-7
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628732-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of NaH (2.64 g, 66 mmol) in dimethylcarbonate (4.2 mL, 50 mmol) in THF (30 mL) was added a solution of 5-fluoroindanone (commercially available from Aldrich) (5 g, 33 mmol). After 30 m at 65° C. the mixture was cooled to rt, acidified with HCl (aq) and extracted with Et2O or EtOAc. The organic layers were washed with water, dried over MgSO4 and evaporated to dryness. The residue was used in the next step without further purification. The keto-ester was dissolved in AcOH (100 mL) and 70% perchloric acid (2 mL). 10% Pd/C (2 g) was added and the mixture was hydrogenated at 50 psi for 18 h. The mixture was diluted with Et2O or CHCl3 and water and filtered through a pad of celite. The organic layer was separated and the aqueous layer was extracted with Et2O. The organic fractions were pooled, washed with water, dried over MgSO4, filtered and evaporated to leave a residue. The residue was purified by chromatography on silica gel with 15% EtOAc: hexane to give 5-fluoro-indan-2-carboxylic acid methyl ester (Intermediate EIGHTEEN-3), 2.25 g. Use of 5-fluoro-indan-2-carboxylic acid methyl ester (Intermediate EIGHTEEN-3) in Method SEVENTEEN produced 4-(5-fluoro-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 145).
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-indan-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Fluoro-indan-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-Fluoro-indan-2-carboxylic acid methyl ester
Reactant of Route 4
5-Fluoro-indan-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-Fluoro-indan-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-Fluoro-indan-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.